molecular formula C14H19ClN2O3 B2848341 1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea CAS No. 1351647-30-7

1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea

Cat. No.: B2848341
CAS No.: 1351647-30-7
M. Wt: 298.77
InChI Key: WDYQLLKWWIPSJK-UHFFFAOYSA-N
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Description

This urea derivative features a 4-chlorophenylmethyl group and a 4-hydroxyoxan-4-ylmethyl substituent.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c15-12-3-1-11(2-4-12)9-16-13(18)17-10-14(19)5-7-20-8-6-14/h1-4,19H,5-10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYQLLKWWIPSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea typically involves the following steps:

    Formation of the Chlorobenzyl Intermediate: The starting material, 4-chlorobenzyl chloride, is reacted with an amine to form the 4-chlorobenzylamine intermediate.

    Formation of the Hydroxytetrahydropyran Intermediate: The hydroxytetrahydropyran moiety is synthesized separately through the reduction of a corresponding pyran derivative.

    Coupling Reaction: The 4-chlorobenzylamine intermediate is then reacted with the hydroxytetrahydropyran intermediate in the presence of a coupling agent such as carbodiimide to form the final urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis steps in a controlled environment.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways related to its functional groups, such as urea and hydroxytetrahydropyran.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Urea Derivatives

Substituent-Driven Physicochemical Properties

Compound Name Key Substituents Molecular Weight Notable Features
1-[(4-Chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea (Target) 4-chlorophenylmethyl, 4-hydroxyoxan-4-ylmethyl ~312.8 (estimated) Hydroxyl group enhances hydrophilicity; cyclic ether improves metabolic stability
1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea () Morpholine ring 255.7 Chair conformation; N–H⋯O hydrogen bonding enhances crystallinity
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea () Trifluoromethyl, 4-hydroxyphenyl 330.7 Strong electron-withdrawing CF₃ group; phenolic -OH increases acidity (pKa ~10)
1-(4-Chlorophenyl)-3-(3-pyridylmethyl)urea () 3-Pyridylmethyl 261.7 Basic pyridine nitrogen improves solubility in acidic environments
1-(3-Chloro-4-methylphenyl)-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea () Azetidinone ring, 4-fluorophenyl, 4-methoxyphenyl ~461.9 (estimated) Rigid azetidinone core; methoxy group enhances lipophilicity

Key Research Findings and Trends

  • Antiproliferative Activity: Azetidinone-containing analogs (e.g., ) show notable antiproliferative effects, likely due to rigid structural motifs interacting with tubulin or kinase targets . The target compound’s hydroxyoxane group may confer similar activity, but direct data are lacking.
  • Crystallinity and Formulation : Hydrogen-bonded networks in morpholine derivatives () result in high melting points (>200°C), complicating formulation. The target compound’s hydroxyl group may offer a balance between crystallinity and solubility .

Biological Activity

1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea is a compound of interest due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological effects, including antibacterial, antifungal, and enzyme inhibitory activities. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H15ClN2O3\text{C}_{14}\text{H}_{15}\text{Cl}\text{N}_2\text{O}_3

This compound features a chlorophenyl group and a hydroxyoxan moiety that contribute to its biological properties.

Antibacterial Activity

Research has demonstrated that derivatives of urea compounds exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, including those similar to this compound, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis. The compounds showed varying degrees of effectiveness with IC50 values indicating their potency against these pathogens .

CompoundBacterial StrainIC50 (µM)
Compound ASalmonella typhi2.14 ± 0.003
Compound BBacillus subtilis0.63 ± 0.001
Compound CE. coli21.25 ± 0.15

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various biological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections.

Inhibition assays showed that the synthesized urea derivatives presented strong inhibitory activity against urease, with some compounds achieving IC50 values significantly lower than the standard thiourea .

EnzymeCompoundIC50 (µM)
AcetylcholinesteraseCompound D1.13 ± 0.003
UreaseCompound E2.14 ± 0.002

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level with target proteins and enzymes. Molecular docking studies have indicated that the compound binds effectively to active sites of both AChE and urease, disrupting their function and leading to increased therapeutic efficacy .

Case Studies

A notable case study involved the synthesis of several urea derivatives, including our compound of interest, which were tested for their biological activities. The study highlighted that modifications in the chemical structure significantly affected their antibacterial and enzyme inhibitory properties. The findings suggested a promising avenue for developing new therapeutics based on the urea scaffold.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea?

  • Methodology :

  • Stepwise synthesis : Begin with coupling reactions between 4-chlorobenzylamine and activated carbonyl intermediates (e.g., carbamates or isocyanates). Introduce the 4-hydroxyoxan-4-ylmethyl group via nucleophilic substitution or reductive amination.
  • Optimization : Control temperature (60–80°C), solvent polarity (e.g., acetonitrile or dichloromethane), and catalysts (e.g., DABCO for carbamate activation). Monitor purity via HPLC at each step .
  • Validation : Confirm intermediate structures using 1^1H/13^13C NMR and FT-IR spectroscopy. For final product characterization, employ high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline .

Q. How is the structural and electronic configuration of this compound characterized?

  • Methodology :

  • Spectroscopic analysis : Use 1^1H NMR to identify proton environments (e.g., urea NH signals at δ 5.5–6.5 ppm) and 13^13C NMR for carbonyl (C=O) and aromatic carbons.
  • Computational modeling : Perform density functional theory (DFT) calculations to predict bond angles, charge distribution, and electrostatic potential surfaces. Compare with experimental data from X-ray diffraction .
  • Collision cross-section (CCS) analysis : Utilize ion mobility spectrometry to study conformational flexibility in gas-phase studies .

Advanced Research Questions

Q. How can reaction yields and purity be systematically optimized for large-scale synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial design to test variables like solvent polarity (e.g., DMF vs. THF), stoichiometry, and reaction time. Use response surface modeling to identify optimal conditions .
  • In-line monitoring : Implement PAT (Process Analytical Technology) tools, such as ReactIR, to track reaction progress in real time and minimize byproducts .
  • Purification strategies : Compare recrystallization (using ethanol/water mixtures) vs. column chromatography (silica gel with ethyl acetate/hexane gradients) for scalability .

Q. What approaches resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • SAR (Structure-Activity Relationship) studies : Synthesize analogs with modifications to the hydroxyoxane ring or chlorophenyl group. Test against target enzymes (e.g., kinases) using fluorescence polarization assays .
  • Meta-analysis : Aggregate data from multiple studies to identify outliers. Validate inconsistencies via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Mechanistic profiling : Use molecular docking (AutoDock Vina) to predict binding modes to suspected targets (e.g., GPCRs) and validate with mutagenesis studies .

Q. How can computational chemistry enhance understanding of this compound’s reactivity and stability?

  • Methodology :

  • Reaction pathway simulation : Employ quantum mechanical/molecular mechanical (QM/MM) methods to model hydrolysis or oxidation pathways. Compare with experimental degradation studies (e.g., forced degradation under acidic/oxidative conditions) .
  • Solvent effects : Use COSMO-RS simulations to predict solubility and stability in different solvents, guiding formulation design .
  • Machine learning : Train models on PubChem data to predict synthetic accessibility or metabolic pathways .

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